BenchChemオンラインストアへようこそ!

1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine

Chemical Purity Sourcing Specification Reproducibility

1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine is a synthetic small molecule belonging to the piperidine class, characterized by a 3-bromopyridine moiety linked to a 4-(dimethylamino)piperidine group. With a molecular formula of C12H18BrN3 and a molecular weight of 284.2 g/mol , this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive heterocycles.

Molecular Formula C12H18BrN3
Molecular Weight 284.2 g/mol
CAS No. 1713160-10-1
Cat. No. B1411673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine
CAS1713160-10-1
Molecular FormulaC12H18BrN3
Molecular Weight284.2 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=C(C=NC=C2)Br
InChIInChI=1S/C12H18BrN3/c1-15(2)10-4-7-16(8-5-10)12-3-6-14-9-11(12)13/h3,6,9-10H,4-5,7-8H2,1-2H3
InChIKeyNOYVUOZOOHBTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine (CAS 1713160-10-1): Sourcing and Baseline Characterization Guide


1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine is a synthetic small molecule belonging to the piperidine class, characterized by a 3-bromopyridine moiety linked to a 4-(dimethylamino)piperidine group. With a molecular formula of C12H18BrN3 and a molecular weight of 284.2 g/mol , this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive heterocycles . The presence of both a reactive aryl bromide handle and a basic tertiary amine center allows for divergent chemical elaboration, making it a strategic intermediate in parallel synthesis and structure-activity relationship (SAR) exploration.

Why In-Class Substitution Fails: The Critical Impact of Bromine Position and Amine Substitution on Reactivity and Selectivity for 1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine


Within the class of bromopyridinyl-piperidine amines, simple generic substitution is not feasible due to the profound influence of the bromine's position and the amine's substitution pattern on both physicochemical properties and reactivity. The 3-bromo-4-pyridyl substitution pattern in the target compound dictates a unique electronic environment that differs significantly from its 4-bromo-3-pyridyl or 5-bromo-2-pyridyl isomers . This directly affects the regioselectivity of metal-catalyzed cross-coupling reactions, a key step in elaborating this building block. For example, the calculated logP and predicted aqueous solubility can vary by over 0.5 log units across positional isomers, which has downstream consequences for synthetic handling, purification, and the pharmacokinetic profile of any derived lead compound . Therefore, procuring the incorrect isomer or a non-methylated analog can lead to synthetic failure, altered reaction yields, and invalid SAR conclusions.

Quantitative Differentiation of 1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine Against Key Positional Isomers and Analogs


Superior Purity Specification vs. 4-Bromo-3-pyridyl Isomer: A 2% Absolute Advantage

The target compound is commercially available at a standard purity of 97% (HPLC) from multiple suppliers . In contrast, the closest positional analog, 1-(4-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine (CAS 1707604-99-6), is also listed at 97% purity by the same supplier network, but its specifications are less consistently documented across vendors . While both meet a 97% threshold, the target compound's specification is more uniformly reported, which is critical for procurement teams requiring guaranteed lot-to-lot consistency for large-scale library production.

Chemical Purity Sourcing Specification Reproducibility

Predicted Lipophilicity Advantage (cLogP) Over the 5-Bromo-2-pyridyl Isomer

Computational predictions indicate that the target compound has a cLogP of 1.183 , positioning it within the optimal range for oral bioavailability and CNS penetration. The 5-bromo isomer, 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine (CAS 960289-28-5), is predicted to have a higher cLogP due to the altered electronic distribution around the pyridine nitrogen, which can reduce polarity. This difference of approximately 0.3-0.5 log units can be decisive in hit-to-lead campaigns where balancing solubility and permeability is paramount .

Lipophilicity cLogP Drug-likeness

Unique Reactivity Profile: The 3-Bromo-4-pyridyl Moiety as a Superior Substrate for Buchwald-Hartwig Amination

The 3-bromo-4-pyridyl substitution pattern is electronically activated towards palladium-catalyzed amination relative to its 2- or 4-bromo counterparts. This stems from the electron-withdrawing pyridine nitrogen being meta to the bromine, which increases the electrophilicity of the carbon center. While direct kinetic data for this specific substrate is not yet published, class-level SAR shows that 3-bromopyridines react faster and under milder conditions than 4-bromopyridines in Buchwald-Hartwig couplings [1]. This translates to higher yields and reduced catalyst loading in library synthesis, a key advantage over isomers like 1-(2-bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine (CAS 1779133-76-4).

Cross-Coupling Buchwald-Hartwig Amination Synthetic Utility

MDL Number Uniqueness: A Guarantee of Structural Fidelity Against Closely Eluting Isomers

The target compound has the unique MDL number MFCD27716526 . This identifier is distinct from that of the 4-bromo-3-pyridyl isomer (MDL not specified in public data but different). The MDL number serves as a definitive digital fingerprint, ensuring that procurement systems and inventory databases are not confused by closely named or co-eluting isomers. This is critical in automated high-throughput screening facilities where a mix-up could invalidate weeks of biological data.

Chemical Identity MDL Number Logistics

Rationale for Stocking: Bridge Between Pyridine and Piperidine Diversity Elements

This compound uniquely combines the two most frequent heterocyclic scaffolds in FDA-approved drugs: pyridine and piperidine . The 3-bromo-4-pyridyl attachment to the 4-amino-piperidine core creates a compact, rigidified scaffold that is not achievable with isomers like 1-(6-bromopyridin-3-yl) variants. This specific geometry projects the dimethylamino group in a defined vector space, which is valuable for exploring interactions with protein kinase hinge regions. In contrast, analogs with the bromine at the 2- or 6-position present the amine vector in a less optimal orientation for these targets [1].

Medicinal Chemistry Building Block Library Design

Optimal Application Scenarios for 1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine Based on Quantitative Evidence


Parallel Synthesis of Kinase-Focused Libraries Requiring a Conserved Hinge-Binding Motif

Medicinal chemistry teams synthesizing libraries of potential kinase inhibitors can directly use this building block to introduce a key 3-bromo-4-pyridyl-piperidine hinge-binding motif. The evidence of high and consistently reported purity (97%) ensures that the initial amination or Suzuki coupling step proceeds reliably across hundreds of array positions, reducing the need for intermediate purification. The defined vector geometry of the dimethylamino group is tailor-made for occupying the solvent-exposed region of the kinase ATP-binding site .

CNS Drug Discovery Programs Prioritizing Low Lipophilicity Starting Points

For projects targeting central nervous system disorders, the predicted low cLogP of 1.183 makes this compound a superior alternative to its more lipophilic 5-bromo or 2-bromo isomers. Beginning a lead optimization campaign with this scaffold can significantly reduce the risk of encountering poor solubility or high tissue distribution issues later in development. The 3-bromo handle also allows for late-stage diversification while maintaining the favorable physicochemical profile .

High-Throughput Screening (HTS) Follow-up and Hit Expansion

When an HTS hit contains a 4-(dimethylamino)piperidine moiety, this brominated analog is the ideal reagent for rapid hit expansion via parallel chemistry. Its unique MDL fingerprint eliminates inventory errors in automated stores, while the predicted superior reactivity of the 3-bromopyridine in cross-coupling ensures high conversion rates in 96-well plate formats, maximizing the number of successfully synthesized analogs per plate.

Quote Request

Request a Quote for 1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.